molecular formula C15H13N3O3S B2641972 N-(2-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896338-89-9

N-(2-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2641972
CAS No.: 896338-89-9
M. Wt: 315.35
InChI Key: YIDZPDXTZADYGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiazole ring fused to a pyrimidine ring, with various substituents that contribute to its unique properties.

Biochemical Analysis

Biochemical Properties

N-(2-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses .

Cellular Effects

The effects of this compound on cells are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, which are proteins that help turn specific genes on or off by binding to nearby DNA. This modulation can lead to changes in gene expression, affecting various cellular processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, altering their structure and function. This binding can inhibit or activate enzymes, leading to changes in cellular activities. Additionally, this compound can influence gene expression by interacting with DNA or RNA, thereby affecting the synthesis of proteins that are crucial for various cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular activities, which are essential for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, it can cause toxic or adverse effects, including damage to vital organs or disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of this compound in potential treatments .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can affect the activity of enzymes involved in the synthesis and degradation of nucleotides, which are the building blocks of DNA and RNA. These interactions can lead to changes in the overall metabolic state of the cell, impacting its growth and survival .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and distribution. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. Understanding the transport and distribution mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA or RNA, influencing gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-component reactions. One common method is the three-component condensation of ethyl acetoacetate, 1,3-thiazol-2-amine, and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of various thiazolopyrimidine derivatives, depending on the substituents on the aldehyde component.

Industrial Production Methods

the principles of green chemistry, such as atom economy and environmental safety, are often applied in the synthesis of thiazolopyrimidine derivatives .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions, particularly on the aromatic ring, can yield a variety of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve mild temperatures and solvents like ethanol or isopropyl alcohol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of substituted thiazolopyrimidines .

Scientific Research Applications

N-(2-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyrimidine derivatives, such as:

Uniqueness

N-(2-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific substituents, which confer distinct biological activities and chemical properties. Its methoxyphenyl group, for instance, enhances its potential as a tyrosinase inhibitor compared to other derivatives .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(2-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the thiazolopyrimidine family. Its unique structure, characterized by a thiazole ring fused to a pyrimidine ring, along with various substituents, contributes to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

C14H14N4O3S\text{C}_{14}\text{H}_{14}\text{N}_4\text{O}_3\text{S}

This compound features a methoxyphenyl group and a carboxamide functionality, enhancing its chemical diversity and potential biological activity .

Antitumor Activity

Recent studies indicate that thiazolopyrimidine derivatives exhibit significant antitumor properties . Specifically, this compound has shown promise in targeting various cancer cell lines. For instance:

  • Cytotoxicity : Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including M-HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) cells .
  • Mechanism of Action : The compound's antitumor effects are thought to involve inhibition of specific kinases that play crucial roles in cancer cell proliferation and survival .

Antimicrobial Activity

The compound also displays antimicrobial properties , making it a candidate for further investigation in infectious disease treatment. Studies have reported:

  • Bacterial Inhibition : this compound has shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent .

Other Biological Activities

In addition to antitumor and antimicrobial effects, this compound has been noted for other biological activities:

  • Anti-inflammatory Effects : Thiazolopyrimidine derivatives are known to exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
  • Antidiabetic Activity : Some studies suggest that these compounds may also possess antidiabetic effects through modulation of glucose metabolism pathways .

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition

The compound interacts with various enzymes and proteins:

  • Kinase Inhibition : It inhibits certain kinases involved in signaling pathways that regulate cell growth and survival .

Gene Expression Modulation

This compound influences gene expression by modulating transcription factors that regulate cellular processes such as apoptosis and differentiation .

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxicity of this compound against M-HeLa cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM. The compound was found to induce apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. It demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus and Escherichia coli.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-9-8-18-14(20)10(7-16-15(18)22-9)13(19)17-11-5-3-4-6-12(11)21-2/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDZPDXTZADYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.